molecular formula C14H20ClNO4S B345937 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide CAS No. 886140-14-3

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide

Cat. No.: B345937
CAS No.: 886140-14-3
M. Wt: 333.8g/mol
InChI Key: RZKUFMFSFVFBJG-UHFFFAOYSA-N
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Description

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro-substituted benzene ring, an oxolan-2-ylmethyl group, and a propoxy group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxolan-2-ylmethyl group: This can be achieved by reacting oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl intermediate.

    Introduction of the chloro group: Chlorination of a suitable benzene derivative can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the chloro-substituted benzene derivative with a sulfonamide reagent under appropriate conditions.

    Attachment of the propoxy group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting signal transduction pathways: Influencing cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-(oxolan-2-ylmethyl)aniline: Similar structure but lacks the propoxy group.

    4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide: Contains a piperidin-1-ylsulfonyl group instead of the propoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h5-6,9,11,16H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKUFMFSFVFBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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